molecular formula C17H16FN3O3 B5541359 1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine

1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine

Cat. No. B5541359
M. Wt: 329.32 g/mol
InChI Key: LGQWIKKWTDYTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine, also known as 4-F-PPP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels may be responsible for the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to increased levels of these neurotransmitters. Additionally, 1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine in lab experiments is its relatively simple synthesis method. Additionally, 1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research in the treatment of neurological disorders. However, one limitation of using 1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine in lab experiments is its potential for abuse. Therefore, caution should be taken when handling this compound.

Future Directions

There are several future directions for the research on 1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine. Finally, more studies are needed to investigate the long-term effects of 1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine on the brain and the potential for abuse.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine involves the reaction of 4-fluorophenylpiperazine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using various chromatographic techniques. The synthesis of 1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(4-fluorophenyl)-4-(3-nitrobenzoyl)piperazine has been studied for its potential use as a cognitive enhancer.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)17(22)13-2-1-3-16(12-13)21(23)24/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQWIKKWTDYTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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